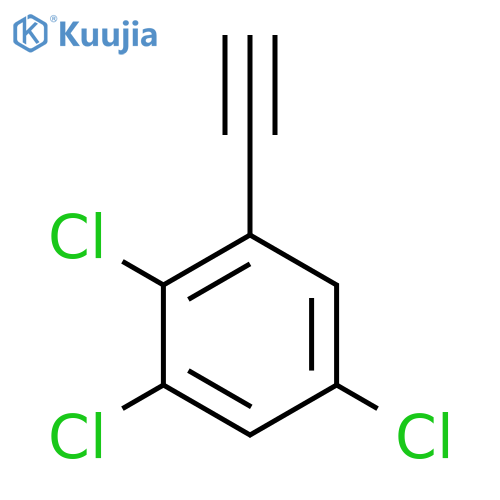

Cas no 1057669-99-4 (1,2,5-Trichloro-3-ethynylbenzene)

1057669-99-4 structure

商品名:1,2,5-Trichloro-3-ethynylbenzene

CAS番号:1057669-99-4

MF:C8H3Cl3

メガワット:205.468419313431

MDL:MFCD08461719

CID:5683060

PubChem ID:53433939

1,2,5-Trichloro-3-ethynylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,2,5-TRICHLORO-3-ETHYNYL-BENZENE

- Benzene, 1,2,5-trichloro-3-ethynyl-

- EN300-25981445

- 1,2,5-TRICHLORO-3-ETHYNYLBENZENE

- 1057669-99-4

- 1,2,5-Trichloro-3-ethynylbenzene

-

- MDL: MFCD08461719

- インチ: 1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H

- InChIKey: KDFZHNVKJLMQTJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=CC=1C#C)Cl)Cl

計算された属性

- せいみつぶんしりょう: 203.930033g/mol

- どういたいしつりょう: 203.930033g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 271.6±40.0 °C(Predicted)

1,2,5-Trichloro-3-ethynylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25981445-0.25g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 0.25g |

$216.0 | 2024-06-18 | |

| Enamine | EN300-25981445-5.0g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 5.0g |

$1530.0 | 2024-06-18 | |

| Enamine | EN300-25981445-2.5g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 2.5g |

$1034.0 | 2024-06-18 | |

| Aaron | AR028FA2-50mg |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 50mg |

$164.00 | 2025-02-16 | |

| Enamine | EN300-25981445-1g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 1g |

$528.0 | 2023-09-14 | |

| Aaron | AR028FA2-500mg |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 500mg |

$585.00 | 2025-02-16 | |

| 1PlusChem | 1P028F1Q-1g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 1g |

$715.00 | 2023-12-26 | |

| 1PlusChem | 1P028F1Q-5g |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 5g |

$1953.00 | 2023-12-26 | |

| 1PlusChem | 1P028F1Q-250mg |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 250mg |

$320.00 | 2023-12-26 | |

| 1PlusChem | 1P028F1Q-100mg |

1,2,5-trichloro-3-ethynylbenzene |

1057669-99-4 | 95% | 100mg |

$243.00 | 2023-12-26 |

1,2,5-Trichloro-3-ethynylbenzene 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1057669-99-4 (1,2,5-Trichloro-3-ethynylbenzene) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量